![molecular formula C13H14ClNO4 B14715594 [(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate CAS No. 21461-37-0](/img/structure/B14715594.png)
[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate is an organic compound characterized by the presence of a chlorophenyl group, a nitro group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the nitroalkene: This step involves the reaction of 4-chlorobenzaldehyde with nitromethane in the presence of a base such as sodium hydroxide to form 4-chlorophenyl nitroethene.
Addition of the pentenyl group: The nitroalkene is then reacted with a suitable pentenyl halide under basic conditions to form the desired nitropentene intermediate.
Acetylation: The final step involves the acetylation of the nitropentene intermediate using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can be hydrolyzed to form the corresponding alcohol using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products Formed
Oxidation: Formation of the corresponding nitro compound.
Reduction: Formation of the corresponding amine.
Substitution: Formation of the corresponding alcohol.
Scientific Research Applications
[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetate group can be hydrolyzed to release the active compound, which can then exert its effects on target pathways.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenylacetic acid: Shares the chlorophenyl group but lacks the nitro and acetate groups.
4-chlorophenylacetylene: Contains the chlorophenyl group but differs in the presence of an acetylene moiety.
4-chlorophenyl 4-ethylphenyl sulfone: Contains the chlorophenyl group but differs in the presence of a sulfone group.
Uniqueness
[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate is unique due to its combination of a chlorophenyl group, a nitro group, and an acetate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
21461-37-0 |
|---|---|
Molecular Formula |
C13H14ClNO4 |
Molecular Weight |
283.71 g/mol |
IUPAC Name |
[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate |
InChI |
InChI=1S/C13H14ClNO4/c1-10(16)19-8-2-3-13(15(17)18)9-11-4-6-12(14)7-5-11/h4-7,9H,2-3,8H2,1H3/b13-9+ |
InChI Key |
IOABFHASKMOJTB-UKTHLTGXSA-N |
Isomeric SMILES |
CC(=O)OCCC/C(=C\C1=CC=C(C=C1)Cl)/[N+](=O)[O-] |
Canonical SMILES |
CC(=O)OCCCC(=CC1=CC=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


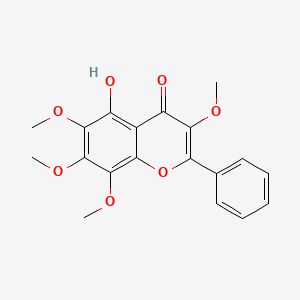

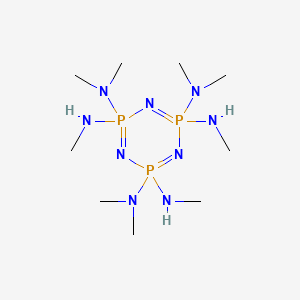


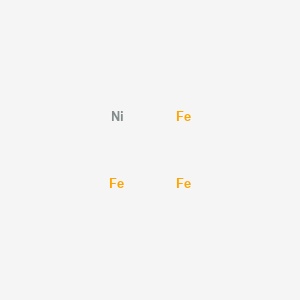

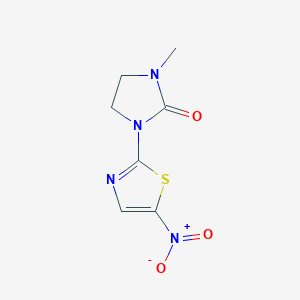
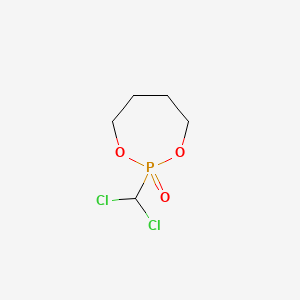
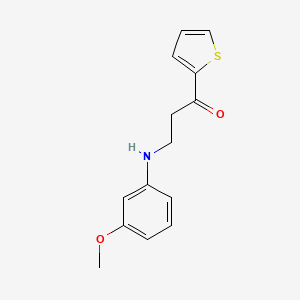
![9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone](/img/structure/B14715596.png)
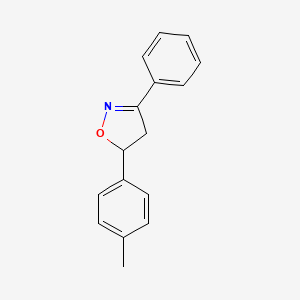

![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)
